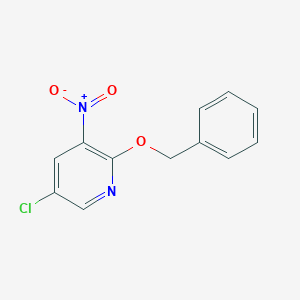

2-(Benzyloxy)-5-chloro-3-nitropyridine

Description

Properties

IUPAC Name |

5-chloro-3-nitro-2-phenylmethoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O3/c13-10-6-11(15(16)17)12(14-7-10)18-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOIXEDEBANDAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=N2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Pyridine Functionalization

The target molecule features a pyridine ring with substituents at positions 2 (benzyloxy), 3 (nitro), and 5 (chloro). Retrosynthetically, the benzyloxy group is introduced via nucleophilic aromatic substitution (SNAr) or Williamson ether synthesis, while nitro and chloro groups are typically installed through electrophilic aromatic substitution (EAS) or directed metallation. Key disconnections include:

-

Benzyloxy group : Derived from hydroxylation at position 2 followed by O-benzylation.

-

Nitro group : Introduced via nitration prior to chlorination to leverage meta-directing effects.

-

Chloro group : Installed via chlorination reagents (e.g., Cl2, POCl3) or palladium-catalyzed coupling.

Synthetic Pathways and Methodological Comparisons

Step 1: Nitration of 2-Amino-5-chloropyridine

2-Amino-5-chloropyridine undergoes nitration at position 3 using fuming HNO3 in H2SO4 at 55°C, yielding 2-amino-5-chloro-3-nitropyridine with 67% efficiency. The nitro group’s meta-directing nature ensures regioselectivity.

Step 2: Diazotization and Hydrolysis

The 2-amino group is converted to hydroxyl via diazotization (NaNO2, HCl, -5–0°C) followed by hydrolysis, producing 2-hydroxy-5-chloro-3-nitropyridine. This step mirrors methodologies for analogous systems, achieving 81–85% yields.

Step 3: O-Benzylation

Williamson ether synthesis applies benzyl bromide to the hydroxylated intermediate in the presence of K2CO3 or NaOH. For example, 8-(benzyloxy)-5,7-dichloroquinoline is synthesized similarly with 78% yield, suggesting comparable efficiency for the target compound.

Key Data:

*Extrapolated from analogous reactions.

Step 1: Synthesis of 2-Benzyloxy-3-nitropyridine

2-Hydroxy-3-nitropyridine is benzylated using benzyl bromide and tetrabutylammonium bromide in a biphasic system (CH2Cl2/H2O), achieving >75% yield.

Step 2: Regioselective Chlorination

Chlorination at position 5 is achieved using POCl3 or PCl5. For instance, 2-hydroxy-5-nitropyridine reacts with POCl3 at 120°C to form 2-chloro-5-nitropyridine in 77% yield. Adapting this to the benzyloxy derivative may require elevated temperatures (120–125°C) and extended reaction times (5–8h).

Challenges:

-

Nitro groups deactivate the ring, necessitating harsh conditions.

-

Competing side reactions (e.g., over-chlorination) require careful stoichiometric control.

Suzuki-Miyaura Coupling

A boronic ester at position 2 could enable coupling with benzyloxy precursors. While this approach is unexplored for the target compound, CN102040554A and CN111303020A demonstrate Pd-catalyzed couplings on chloronitropyridines, yielding 89–92% efficiency.

Critical Analysis of Reaction Conditions and Optimization

Nitration Regioselectivity

Scalability and Industrial Relevance

Cost-Benefit Analysis

-

Pathway A offers high atom economy but requires multi-step synthesis.

-

Pathway B simplifies steps but uses costly POCl3 (≈$50/kg).

-

Pathway C leverages catalytic methods but incurs Pd catalyst expenses (≈$3,000/mol).

Scientific Research Applications

Organic Synthesis

2-(Benzyloxy)-5-chloro-3-nitropyridine serves as an intermediate in synthesizing complex organic molecules. It is particularly useful in developing pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations, such as:

- Reduction : Converting the nitro group to an amino group.

- Oxidation : Transforming the benzyl ether into a benzoate ester.

- Substitution Reactions : Engaging in nucleophilic aromatic substitutions.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly for its biological activities , including:

- Antimicrobial Properties : Studies indicate that derivatives of nitropyridine exhibit significant antimicrobial activity against various bacterial strains, making them candidates for antibiotic development .

- Anticancer Potential : In vitro studies suggest that it may inhibit cell growth in cancer cell lines through mechanisms such as apoptosis induction.

- Analgesic Effects : Related derivatives have been evaluated for pain relief in animal models, indicating potential therapeutic applications.

Materials Science

In materials science, this compound is explored for developing functional materials , including:

- Fluorescent Probes : Its electronic properties make it suitable for creating sensors that can detect specific biological or chemical substances.

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity : Research demonstrated that modifications at the pyridine ring enhance antimicrobial efficacy against resistant bacterial strains. For instance, derivatives with additional substituents showed improved inhibitory effects against Staphylococcus aureus and Escherichia coli .

- Cancer Cell Line Testing : In vitro studies indicated that treatment with this compound inhibited growth in various cancer cell lines, suggesting its potential as an anticancer agent through mechanisms involving apoptosis induction.

- Pain Model Evaluations : Animal studies revealed that derivatives similar to this compound significantly reduced pain responses in rat models, indicating potential applications in analgesic therapies.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-chloro-3-nitropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the nitro and chlorine groups can modulate its electronic properties, influencing its reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(Benzyloxy)-5-chloro-3-nitropyridine with key analogs, focusing on substituent effects, reactivity, and applications.

Substituent Variations and Physical Properties

Notes:

- *Molecular weight calculated based on formula.

- Benzyloxy groups (e.g., in the target compound) confer lipophilicity, facilitating membrane penetration in drug candidates .

Biological Activity

2-(Benzyloxy)-5-chloro-3-nitropyridine is a compound of increasing interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumoral, and anti-inflammatory properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound has the chemical formula and features a nitro group, which is known for contributing to various biological activities. The presence of the benzyloxy and chloro substituents may enhance its interaction with biological targets.

Antimicrobial Activity

Nitro-containing compounds are recognized for their antimicrobial properties. Research indicates that compounds like this compound may exhibit similar mechanisms of action as other nitro derivatives, such as metronidazole. These compounds often undergo reduction to form reactive intermediates that can damage microbial DNA, leading to cell death .

Table 1: Antimicrobial Activity of Nitro Compounds

| Compound | Activity Type | Mechanism of Action |

|---|---|---|

| Metronidazole | Antibacterial | Reduction leads to DNA damage |

| Chloramphenicol | Broad-spectrum | Inhibits protein synthesis |

| This compound | Potential antimicrobial | Similar mechanism to nitro derivatives |

Antitumoral Activity

The antitumoral potential of this compound is noteworthy. Nitroaromatic compounds have been studied for their ability to act as hypoxia-activated prodrugs, selectively targeting tumor tissues that are often in low oxygen conditions. This selectivity can enhance the therapeutic index against cancer cells while minimizing effects on normal tissues.

Case Study: Hypoxia-Activated Prodrugs

A study demonstrated that nitroaromatic compounds showed increased cytotoxicity in hypoxic conditions, suggesting that this compound could be further explored as a lead compound in anticancer drug development .

Anti-inflammatory Activity

Research has indicated that nitro-containing compounds can also exhibit anti-inflammatory properties. The mechanism often involves the inhibition of nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways .

Table 2: Anti-inflammatory Mechanisms

| Compound | Target Enzyme | Effect |

|---|---|---|

| Nitrobenzene derivatives | iNOS | Inhibition of nitric oxide production |

| This compound | Potential iNOS inhibitor | May reduce inflammation through similar pathways |

The biological activity of this compound likely involves several mechanisms:

- Reductive Activation : The nitro group can be reduced to form reactive intermediates that interact with cellular components.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and tumor progression.

- DNA Interaction : Similar to other nitro compounds, it may bind covalently to DNA, causing cytotoxic effects in microbial and cancer cells.

Q & A

Basic Research Questions

Q. How can synthetic routes for 2-(Benzyloxy)-5-chloro-3-nitropyridine be optimized to improve yield and purity?

- Methodological Answer : Optimization often involves adjusting reaction conditions such as temperature, solvent polarity, and stoichiometry. For example, introducing the benzyloxy group via nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine ring (e.g., 5-chloro-3-nitropyridine) may require anhydrous conditions and a base like K₂CO₃ to deprotonate the hydroxyl group. Monitoring intermediates via TLC or HPLC ensures stepwise progression. Evidence from analogous compounds (e.g., 2-Amino-3-chloro-5-nitropyridine derivatives ) suggests that microwave-assisted synthesis could reduce reaction times while maintaining regioselectivity.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Combined use of - and -NMR is critical for confirming the benzyloxy substituent (e.g., aromatic proton splitting patterns and methylene protons at δ ~4.8–5.2 ppm). IR spectroscopy can verify nitro (1520–1350 cm) and chloro (600–800 cm) functional groups. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For crystallographic validation, single-crystal X-ray diffraction using SHELX software resolves ambiguities in regiochemistry.

Q. How can computational methods predict the reactivity of this compound in further functionalization?

- Methodological Answer : Density-functional theory (DFT) calculations, particularly hybrid functionals like B3LYP (which integrates exact exchange terms ), model electrophilic/nucleophilic sites. Localized electron density maps and Fukui indices identify reactive positions (e.g., para to nitro groups). Solvent effects are incorporated via the polarizable continuum model (PCM). Validation against experimental data (e.g., reaction outcomes with amines or reducing agents) refines computational predictions.

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects, steric hindrance, or unaccounted transition states. For instance, DFT may predict nitro-group reduction at the 3-position, but experimental results might show competing benzyloxy displacement. Multireference methods (e.g., CASSCF) or dynamic trajectory simulations can model such pathways. Cross-referencing with spectroscopic intermediates (e.g., in situ FTIR monitoring) clarifies mechanistic divergences .

Q. How does the crystal packing of this compound influence its physicochemical properties?

- Methodological Answer : Single-crystal X-ray analysis (using SHELX ) reveals intermolecular interactions like π-π stacking (between nitro and pyridine rings) and C–H···O hydrogen bonds. These interactions affect solubility and melting points. Hirshfeld surface analysis quantifies contact contributions, while thermal gravimetric analysis (TGA) correlates packing density with thermal stability. Comparisons with derivatives (e.g., 2-Bromo-4-methyl-5-nitropyridine ) highlight substituent effects on lattice energy.

Q. What are the challenges in synthesizing enantiomerically pure derivatives of this compound?

- Methodological Answer : The absence of chiral centers in the parent compound necessitates introduction via asymmetric catalysis. For example, chiral auxiliaries or transition-metal catalysts (e.g., Pd with BINAP ligands) could induce asymmetry during cross-coupling reactions. Chiral HPLC or circular dichroism (CD) validates enantiomeric excess. Evidence from structurally similar boronic acids (e.g., 2-Benzyloxy-4-fluorophenylboronic acid ) suggests steric bulk near the benzyloxy group may hinder racemization.

Data Contradiction Analysis

Q. How to address conflicting NMR data for nitro-group positioning in derivatives?

- Methodological Answer : Ambiguities arise when nitro-group chemical shifts overlap with aromatic protons. NOESY or ROESY experiments identify spatial proximities (e.g., between nitro oxygen and adjacent substituents). Isotopic labeling (e.g., -nitro groups) combined with HMBC resolves connectivity. Cross-validation via X-ray crystallography or independent synthesis of positional isomers (e.g., 3-nitro vs. 5-nitro derivatives ) confirms assignments.

Q. Why might DFT calculations underestimate the stability of intermediates in nitro-group reduction?

- Methodological Answer : Standard DFT functionals (e.g., B3LYP) may inadequately model radical intermediates formed during reduction. Employing meta-GGA functionals (e.g., M06-2X) or explicitly correlated methods (e.g., CCSD(T)) improves accuracy. Experimental validation via EPR spectroscopy detects radical species, while kinetic studies (e.g., Arrhenius plots) reconcile computational activation energies with observed rates .

Safety and Handling

Q. What precautions mitigate risks during large-scale reactions involving this compound?

- Methodological Answer : Thermal decomposition risks (releasing NO and Cl-containing gases ) necessitate controlled heating and vented reactors. Personal protective equipment (PPE) includes impermeable gloves (e.g., nitrile) and self-contained breathing apparatus (SCBA) in case of spills. Engineering controls like fume hoods and inert atmospheres (N/Ar) prevent oxidative side reactions. Waste protocols should neutralize nitro groups (e.g., catalytic hydrogenation) before disposal .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.